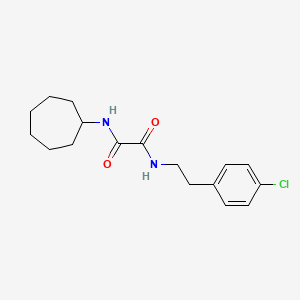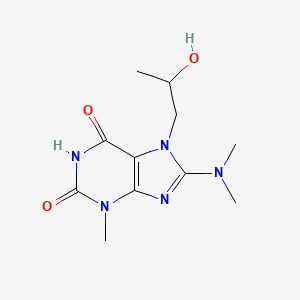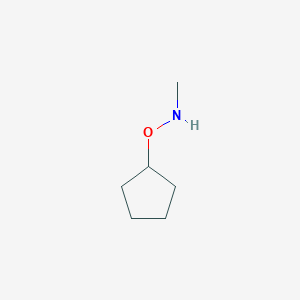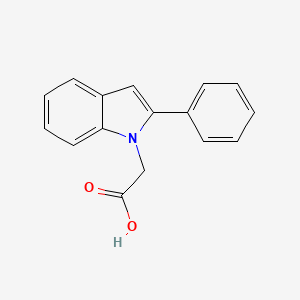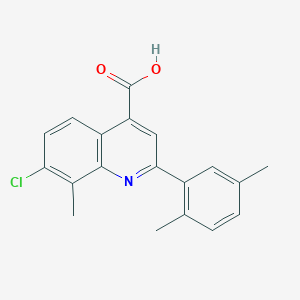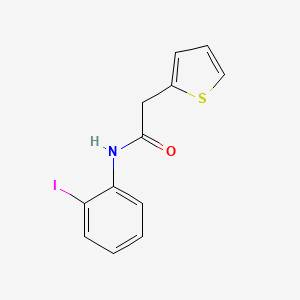![molecular formula C32H25N3S B2610121 7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 478261-41-5](/img/structure/B2610121.png)
7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to specialized databases or scientific literature.Chemical Reactions Analysis
The specific chemical reactions involving “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” are not mentioned in the search results. For detailed information on its reactivity, it’s recommended to refer to specialized databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” are not explicitly mentioned in the search results. For accurate physical and chemical properties, it’s recommended to refer to specialized databases or scientific literature .Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Agents
Inhibitors of Thymidylate Synthase
Some derivatives of pyrrolo[2,3-d]pyrimidine, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS) and possess antitumor and antibacterial properties. These compounds, including those with phenylsulfanyl substitutions, were evaluated against various strains and demonstrated potent inhibitory activities, highlighting their potential as therapeutic agents (Gangjee et al., 1996).
Dihydrofolate Reductase Inhibitors
Another study synthesized classical and nonclassical antifolates, targeting dihydrofolate reductase (DHFR) as antitumor agents. These compounds, with modifications at the 6-position of the pyrrolo[2,3-d]pyrimidine ring, showed promising results as DHFR inhibitors and highlighted the impact of structural modifications on their inhibitory potency (Gangjee et al., 2007).
Interaction with Hemoglobin
Spectroscopy and Molecular Modeling
A study exploring the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) revealed that these interactions could induce conformational changes in Hb. This suggests a potential therapeutic or toxicological application of these compounds, as they can modify the behavior of hemoglobin through hydrophobic and electrostatic interactions (Naeeminejad et al., 2017).
Materials Science
High Refractive Index Polyimides
Research into aromatic polyimides derived from thiophenyl-substituted benzidines has shown that these materials exhibit high refractive indices and small birefringences, along with good thermomechanical stabilities. This makes them suitable for applications requiring transparent materials with specific optical properties, such as in optics and electronics (Tapaswi et al., 2015).
Antibacterial Evaluation
Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidines
New pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characterization and reaction conditions were thoroughly investigated, showcasing the potential of these compounds in combating bacterial infections (Vazirimehr et al., 2017).
Mecanismo De Acción
The mechanism of action of “7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine” is not provided in the search results. For detailed information on its mechanism of action, it’s recommended to refer to specialized databases or scientific literature.
Propiedades
IUPAC Name |
7-benzyl-4-(4-methylphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3S/c1-23-17-19-27(20-18-23)36-32-29-28(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)35(31(29)33-22-34-32)21-24-11-5-2-6-12-24/h2-20,22H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUDRCKDSOPGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)
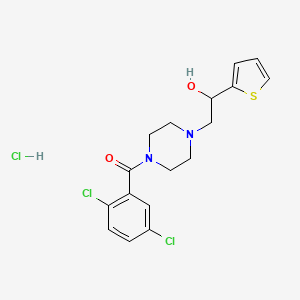
![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)
